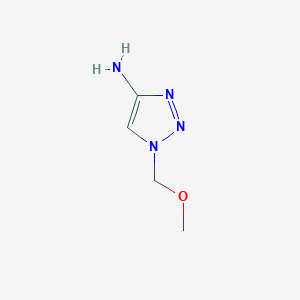

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine

Übersicht

Beschreibung

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxymethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The methoxymethyl group can be introduced through the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of methoxyformyl-triazole or methoxycarbonyl-triazole.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

The 1,2,3-triazole scaffold is recognized for its potential in drug development. Research indicates that derivatives of this compound exhibit a range of pharmacological activities:

Antimicrobial Activity

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine and its derivatives have shown promising results against various microbial strains. Studies have reported that triazole compounds possess significant antifungal and antibacterial properties. For instance:

- Antifungal Activity : Compounds with the triazole moiety have been evaluated for their efficacy against fungi such as Aspergillus and Candida species. A study demonstrated that certain triazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antifungal agents .

- Antibacterial Activity : Triazoles have also been tested against bacterial strains like Staphylococcus aureus and Escherichia coli. Some derivatives showed MIC values comparable to or better than conventional antibiotics .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of triazole derivatives. For example, specific compounds have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. One derivative was found to be more potent than indomethacin, a commonly used anti-inflammatory drug .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Certain derivatives demonstrated significant cytotoxicity against different cancer cell lines, with IC50 values indicating potent activity. For instance, compounds were shown to inhibit tyrosine kinases involved in cancer progression .

Agricultural Applications

The agricultural sector has also benefited from the application of triazole compounds. They serve as effective fungicides and herbicides due to their ability to inhibit fungal growth and manage plant diseases. Research has shown that triazole derivatives can enhance crop yield by protecting plants from pathogenic fungi .

Material Science Applications

In material science, this compound is utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amines against various fungal and bacterial pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity compared to non-modified compounds.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the mechanism of action of a selected triazole derivative as a COX inhibitor. The study revealed that this compound not only inhibited COX enzymes but also exhibited lower gastrointestinal toxicity compared to traditional anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Methoxymethyl)-1H-1,2,3-triazole: Lacks the amine group, which can affect its reactivity and biological activity.

1-(Hydroxymethyl)-1H-1,2,3-triazol-4-amine: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its solubility and reactivity.

1-(Methoxymethyl)-1H-1,2,3-triazol-4-carboxylic acid:

Uniqueness

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the methoxymethyl and amine groups, which can provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.

Biologische Aktivität

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer research. The unique structural features of triazoles, particularly the presence of nitrogen atoms in the ring, contribute to their ability to interact with biological targets.

Chemical Structure

The chemical structure of this compound consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. The methoxymethyl group enhances solubility and facilitates interactions with biological molecules. The compound's molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of triazoles can inhibit the growth of various microbial strains. The presence of the methoxymethyl group is believed to enhance antimicrobial properties by improving binding affinity to microbial targets.

- Antifungal Properties : Triazole compounds are well-known for their antifungal activity. They inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes.

- Anticancer Potential : The compound has been evaluated for its anticancer properties against several cancer cell lines. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial and Antifungal Studies

A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of various triazole derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 8 µg/mL |

Anticancer Activity

Research conducted on triazole derivatives demonstrated their ability to inhibit cancer cell proliferation. In particular, a study found that this compound exhibited cytotoxic effects on several cancer cell lines with IC50 values indicating significant potency .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 3.2 |

| A549 (Lung) | 7.5 |

The biological activity of this compound can be attributed to its ability to act as an enzyme inhibitor. For instance, it has been identified as a mixed-type inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . This inhibition leads to reduced production of uric acid and may have implications for conditions such as gout.

Case Studies

One notable case study involved the synthesis of a series of triazole derivatives aimed at enhancing the biological activity against specific targets. The results showed that modifications in the substituents significantly influenced both the potency and selectivity towards different biological targets .

Eigenschaften

IUPAC Name |

1-(methoxymethyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-3-8-2-4(5)6-7-8/h2H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHPEGRGFVYWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.